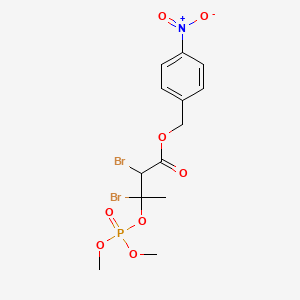
Biphenyl-4-yl-(3-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl-(3-methylphenyl)methanone, also known as 3-methyl-4’'-phenyl-benzophenone, is an organic compound with the molecular formula C20H16O and a molecular weight of 272.34 g/mol . This compound is characterized by its biphenyl and methylphenyl groups connected through a methanone linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biphenyl-4-yl-(3-methylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where biphenyl and 3-methylbenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-4-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like FeCl3.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid, 3-methylbenzoic acid.
Reduction: Biphenyl-4-yl-(3-methylphenyl)methanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl-(3-methylphenyl)methanone has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of biphenyl-4-yl-(3-methylphenyl)methanone primarily involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV or visible light, leading to the formation of free radicals that initiate polymerization reactions. The molecular targets and pathways involved include the activation of carbonyl groups and the subsequent formation of radical intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Biphenyl-4-yl-(3-chlorophenyl)methanone
- Biphenyl-4-yl-(3-nitrophenyl)methanone
- Biphenyl-4-yl-(3-hydroxyphenyl)methanone
Uniqueness
Biphenyl-4-yl-(3-methylphenyl)methanone is unique due to its specific combination of biphenyl and methylphenyl groups, which confer distinct photophysical and chemical properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in photoinitiation and material science .
Propiedades
Número CAS |
86428-83-3 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
(3-methylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O/c1-15-6-5-9-19(14-15)20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Clave InChI |
MYYLFDRHMOSOJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)





![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
